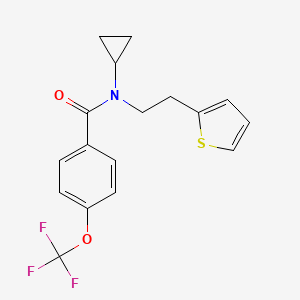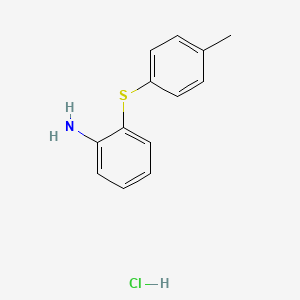
2-(4-Methylphenyl)sulfanylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methylphenyl)sulfanylaniline;hydrochloride” is a chemical compound with the CAS Number: 1049745-34-7 . It has a molecular weight of 251.78 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(p-tolylthio)aniline hydrochloride . The InChI code is 1S/C13H13NS.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 251.78 .科学的研究の応用
Corrosion Inhibition in Industrial Applications : Schiff bases derived from 2-aminophenyl sulfones, including compounds similar to 2-(4-Methylphenyl)sulfanylaniline hydrochloride, have been studied for their effectiveness as corrosion inhibitors, particularly in mild steel in hydrochloric acid solutions. Such compounds show significant inhibition efficiency, suggesting their potential application in industrial corrosion protection (Behpour et al., 2008).
Potential in Pharmaceutical Research : Compounds structurally related to 2-(4-Methylphenyl)sulfanylaniline hydrochloride have shown promising activities against various pathogens. For instance, derivatives of 2-aminophenyl sulfones have been identified with potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting their use in developing new anti-H. pylori agents (Carcanague et al., 2002).
Environmental Health and Safety : Studies on compounds similar to 2-(4-Methylphenyl)sulfanylaniline hydrochloride have examined their metabolic activation and potential toxicity. Research on N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines, for example, has provided insights into the roles of human liver sulfotransferases in metabolic activation, with implications for understanding environmental and dietary carcinogens (Chou, Lang & Kadlubar, 1995).
Material Science and Engineering : Investigations into thiophenyl-substituted benzidines, related to the chemical structure of 2-(4-Methylphenyl)sulfanylaniline hydrochloride, have led to the development of transparent aromatic polyimides with high refractive indices and small birefringence. These materials show promise for applications requiring materials with specific optical properties (Tapaswi et al., 2015).
Analytical Chemistry Applications : Analogous compounds have been used in developing new analytical methods, such as a new diazo method for the determination of bilirubin, demonstrating the potential of these compounds in clinical chemistry and diagnostic applications (Rand & Di Pasqua, 1962).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers I found a paper titled "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities" . Although it doesn’t directly discuss “2-(4-Methylphenyl)sulfanylaniline;hydrochloride”, it does explore the synthesis and biological evaluation of related compounds .
特性
IUPAC Name |
2-(4-methylphenyl)sulfanylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPMEBRXDYMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2985846.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2985847.png)
![(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B2985848.png)
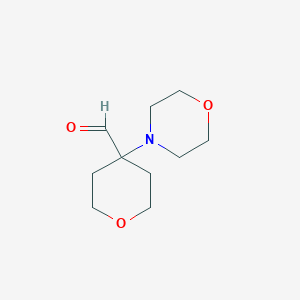
![4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2985851.png)
![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)

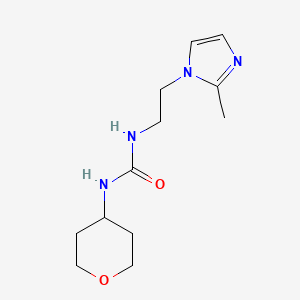
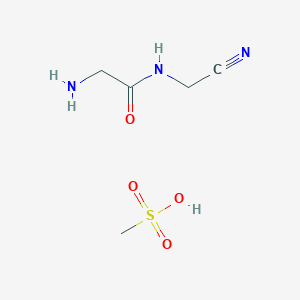


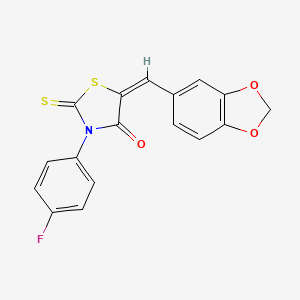
![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)
